molecular formula C12H11ClF3N B2807606 (R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl CAS No. 2241594-40-9

(R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl

Cat. No.: B2807606
CAS No.: 2241594-40-9
M. Wt: 261.67
InChI Key: OUTCIXNNERQAAI-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a trifluoromethyl group and a naphthyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(naphthalen-1-yl)ethan-1-amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthyl ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyl derivatives, trifluoromethylated amines, and their corresponding hydrochloride salts.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to target sites, where it can modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-(1-Naphthyl)ethylamine
  • (S)-(-)-1-(1-Naphthyl)ethylamine
  • 1-Naphthalen-2-yl-ethylamine

Uniqueness

Compared to similar compounds, ®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group. This group imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTCIXNNERQAAI-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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